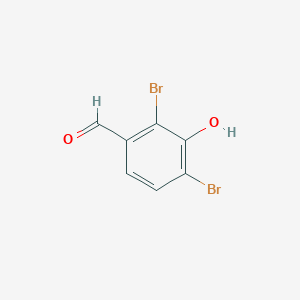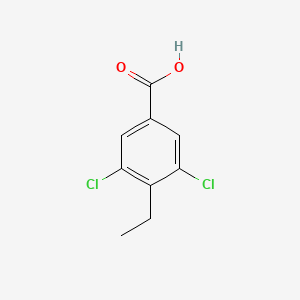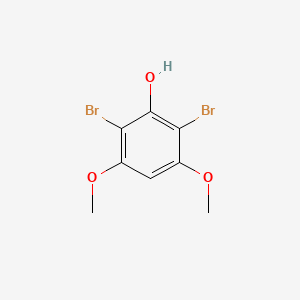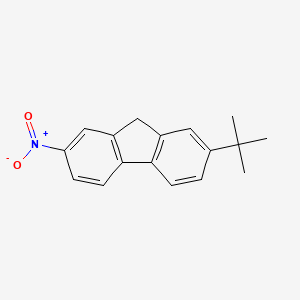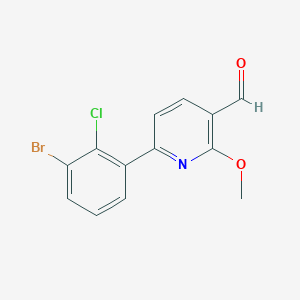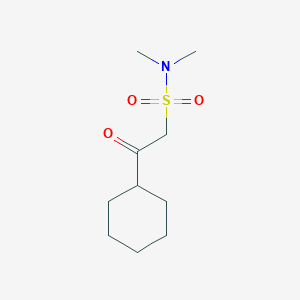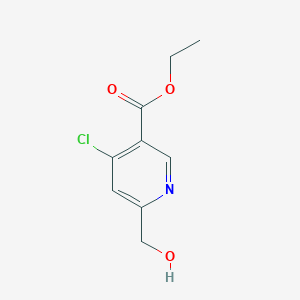
3,3-Dimethyl-2,2-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,2-bipyridine is a derivative of bipyridine, characterized by the presence of two methyl groups at the 3 and 3’ positions of the bipyridine structure. This compound is widely used in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,2-bipyridine typically involves the oxidative homocoupling of 3-methylpyridine. One common method includes the use of a chiral pyridine N-oxide as a starting material, which undergoes an O2-mediated oxidative homocoupling reaction to yield the desired product with high stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidative coupling reactions. These methods are optimized to ensure high yields and purity of the final product. The use of nickel or palladium catalysts is common in these processes to facilitate the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding bipyridine derivatives.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted bipyridines, bipyridine N-oxides, and reduced bipyridine derivatives .
Applications De Recherche Scientifique
3,3-Dimethyl-2,2-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential in biological systems, particularly in enzyme mimetics and as a probe for metal ion detection.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Industry: It is used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,2-bipyridine primarily involves its ability to chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and substitution. The molecular targets include metal centers in enzymes and other catalytic systems, where the bipyridine ligand enhances the reactivity and selectivity of the metal ion .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the methyl groups, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups at the 6 and 6’ positions, leading to different steric and electronic effects.
Uniqueness: 3,3-Dimethyl-2,2-bipyridine is unique due to the specific positioning of the methyl groups, which introduces steric hindrance and affects the electronic properties of the ligand. This makes it particularly useful in forming highly selective and stable metal complexes, distinguishing it from other bipyridine derivatives .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3,3-dimethyl-2-pyridin-2-yl-4H-pyridine |
InChI |
InChI=1S/C12H14N2/c1-12(2)7-5-9-14-11(12)10-6-3-4-8-13-10/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
YMJYQJAUSBXKNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CN=C1C2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


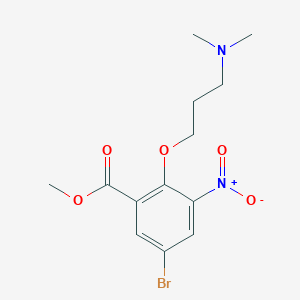
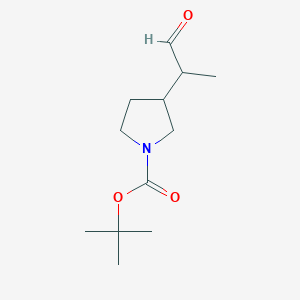
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
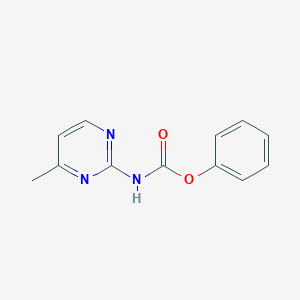
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
